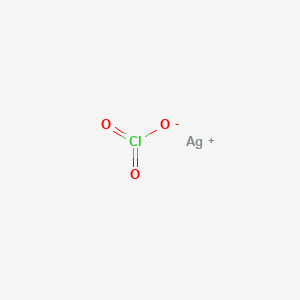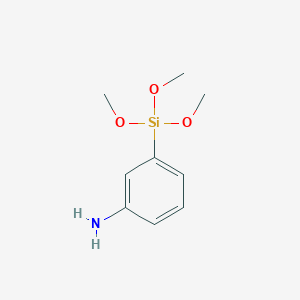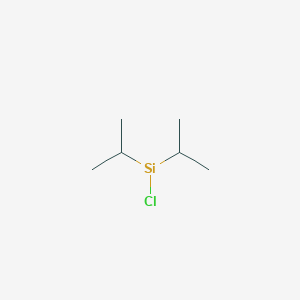
Diisopropylchlorsilan
Übersicht
Beschreibung
Chlorodiisopropylsilane is a useful research compound. Its molecular formula is C6H14ClSi and its molecular weight is 149.71 g/mol. The purity is usually 95%.
The exact mass of the compound Chlorodiisopropylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chlorodiisopropylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorodiisopropylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
(CH3)2CH2SiHCl(CH_3)2CH_2SiHCl(CH3)2CH2SiHCl
. Es hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung aufgrund seiner Reaktivität und seiner Fähigkeit, Oberflächen und Moleküle zu modifizieren. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen von Diisopropylchlorsilan:Stereoselektive Reduktion
Die Verbindung wurde bei der stereoselektiven Reduktion von β-Hydroxyketonen eingesetzt {_svg_1}. Diese Anwendung ist entscheidend im Bereich der medizinischen Chemie, wo die Stereochemie eines Moleküls seine biologische Aktivität erheblich beeinflussen kann.
Kreuzkupplungsreaktionen
This compound ist an siliziumbasierten Kreuzkupplungsreaktionen beteiligt . Diese Reaktionen sind wichtig für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die organische Chemie und die Synthese komplexer organischer Moleküle von zentraler Bedeutung sind.
Verkettete Reaktionen
Es wird in geketteten Reaktionen mit ungesättigten Alkoholen verwendet . Diese Technik ermöglicht die Bildung cyclischer Verbindungen unter Verwendung des Siliziums als vorübergehenden Anbindungspunkt, was besonders nützlich bei der Synthese von Naturprodukten und cyclischen Verbindungen sein kann.
Wirkmechanismus
Target of Action
Diisopropylchlorosilane, also known as Chlorodiisopropylsilane or Silane, chlorobis(1-methylethyl)-, is primarily used as a reagent in organic synthesis . Its primary targets are β-hydroxy esters and β-hydroxy ketones .
Mode of Action
The mode of action of Diisopropylchlorosilane involves the formation of new carbon-silicon bonds . It reacts with β-hydroxy esters and β-hydroxy ketones to form β-diisopropylsilyloxy esters . This reaction is a part of the process known as hydrosilylation .
Biochemical Pathways
The biochemical pathways affected by Diisopropylchlorosilane are those involving the reduction of ester groups to the aldehyde oxidation level . This is achieved through intramolecular hydrosilylation within β-diisopropylsilyloxy esters .
Result of Action
The result of Diisopropylchlorosilane’s action is the reduction of ester groups to the aldehyde oxidation level . This is achieved through the formation of β-diisopropylsilyloxy esters .
Action Environment
The action of Diisopropylchlorosilane can be influenced by environmental factors such as the presence of other reagents, temperature, and pressure. For instance, it’s known to react with alcohols, ammonia, and water . Therefore, the environment in which Diisopropylchlorosilane is used must be carefully controlled to ensure its efficacy and stability.
Eigenschaften
InChI |
InChI=1S/C6H14ClSi/c1-5(2)8(7)6(3)4/h5-6H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSUJBNDAWQLST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883814 | |
| Record name | Silane, chlorobis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227-29-4 | |
| Record name | Chlorodiisopropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorobis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorobis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloro-di(propan-2-yl)silicon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORODIISOPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG177547J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




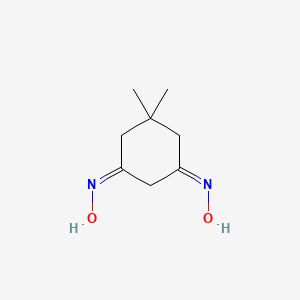


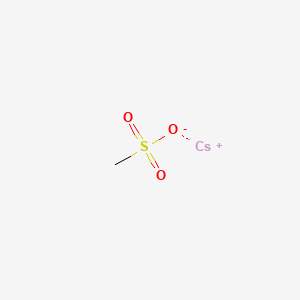
![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)



